Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
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Description
“Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate” is a chemical compound with the empirical formula C22H20ClNO4S and a molecular weight of 429.92 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a 4-chlorophenyl sulfonyl group, and a methyl benzoate group . The SMILES string representation of the molecule isO=S(N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(OC)=O)(C(C=C3)=CC=C3Cl)=O
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 429.92 . The compound’s InChI key isLXYODAUBJSZHDR-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
- Versatile Precursors for Bioactive Molecules : Compounds like methyl-2-formyl benzoate serve as bioactive precursors in organic synthesis, with applications ranging from antifungal to anticancer activities. Such compounds are crucial for the development of new bioactive molecules due to their significant structure and versatility as substrates in medical product preparation (Farooq & Ngaini, 2019).
Pharmaceutical Applications
- Development of Proton Pump Inhibitors : The novel synthesis of pharmaceutical compounds, such as omeprazole, highlights the importance of chemical precursors in creating effective treatments for conditions like acid reflux. This demonstrates the role of chemical synthesis in optimizing pharmaceutical impurities and enhancing drug efficacy (Saini et al., 2019).
- Antimicrobial and Antioxidant Applications : The antimicrobial effects of compounds like p-Cymene and the antioxidant properties of chromones underline the potential of chemical compounds in treating various diseases and in drug delivery applications. Such studies highlight the broad spectrum of activities that chemical compounds can offer, from preventing microbial growth to protecting cells from oxidative damage (Marchese et al., 2017); (Yadav et al., 2014).
Properties
IUPAC Name |
methyl 4-[[benzyl-(4-chlorophenyl)sulfonylamino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4S/c1-28-22(25)19-9-7-18(8-10-19)16-24(15-17-5-3-2-4-6-17)29(26,27)21-13-11-20(23)12-14-21/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYODAUBJSZHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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